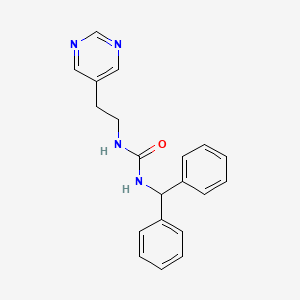

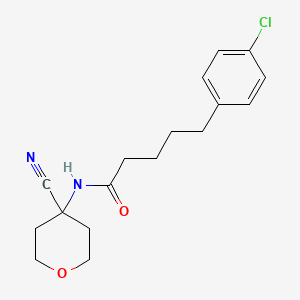

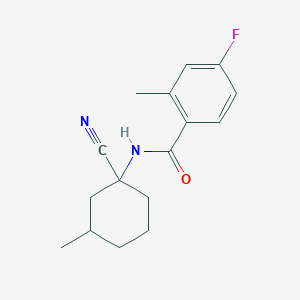

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Interactions

Research has explored the synthesis and characterization of urea derivatives and their interactions with various chemical entities. For example, the study by Ośmiałowski et al. (2013) focused on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the impact of substituent effects on complexation and hydrogen bonding patterns (Ośmiałowski et al., 2013). This research underscores the significance of urea derivatives in studying molecular interactions, which could inform the design of new chemical entities with desired properties.

Antioxidant and Pharmacological Activities

The potential for pharmacological applications is demonstrated through the synthesis and evaluation of antioxidant activities of pyrimidine derivatives, as described by George et al. (2010). Their work involved condensing urea with other reactants to create compounds with notable antioxidant properties (George et al., 2010). This highlights the utility of urea derivatives in synthesizing bioactive molecules that could serve as the basis for developing new therapeutic agents.

Synthesis Techniques and Methodologies

Furthermore, the Biginelli reaction, a method for synthesizing dihydropyrimidinones (DHPMs), has been revisited and advanced, showing the enduring relevance of pyrimidine derivatives in medicinal chemistry and drug design. Kappe (2000) reviewed recent developments in this area, emphasizing the pharmacological relevance of the DHPM scaffold (Kappe, 2000). This illustrates the ongoing research into methods for synthesizing pyrimidine derivatives, which could include compounds like 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea.

Antimicrobial and Anticancer Activities

Additionally, the exploration of antimicrobial and anticancer activities of pyrimidine derivatives, as seen in the work of El-Sawy et al. (2013), suggests potential therapeutic applications for urea and pyrimidine-based compounds. They synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing promising bioactivity (El-Sawy et al., 2013). This indicates the potential of this compound and related compounds in contributing to the development of new antimicrobial and anticancer agents.

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been found to possess various biological activities .

Action Environment

Propriétés

IUPAC Name |

1-benzhydryl-3-(2-pyrimidin-5-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(23-12-11-16-13-21-15-22-14-16)24-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-15,19H,11-12H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHITVSYPANKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)